![molecular formula C9H7F3N2 B1417283 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole CAS No. 105942-28-7](/img/structure/B1417283.png)
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole
Overview
Description
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole, also known as TFEB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
Interaction with Heme Proteins
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole: has been utilized in biochemical research to study its interaction with heme proteins . Heme proteins play a crucial role in various biological processes, including oxygen transport and electron transfer. By understanding the interaction between the compound and heme proteins, researchers can gain insights into the design of new drugs and therapeutic strategies.
Determination of Aldehydes and Acetone in Water
This compound has been used as a reagent in analytical chemistry to determine the presence of aldehydes and acetone in water samples . The method involves the formation of a hydrazone derivative that can be easily detected and quantified, providing a sensitive means to monitor these volatile organic compounds in environmental samples.
Building Block for Fluorinated Pyridazines
Fluorinated pyridazines are an important class of compounds with a wide range of applications, including pharmaceuticals and agrochemicals2-(2,2,2-Trifluoroethyl)-1H-benzimidazole serves as a building block for the synthesis of these compounds, offering pathways to create novel molecules with potential biological activity .
Synthesis of Fluoroalkyl Hydrazones of β-Phosphonates
The compound is also used in the synthesis of fluoroalkyl hydrazones of β-phosphonates . These derivatives are of interest due to their potential as intermediates in the preparation of biologically active molecules, particularly in the field of medicinal chemistry.
Molecular Topology Construction
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole: has been shown to participate in the formation of homometallic and heterometallic molecular squares . These complex molecular structures are significant in the study of molecular topology, which has implications for the development of new materials and nanotechnology.
Interaction Studies with Myoglobin
The interaction of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole with myoglobin has been a subject of study to understand its effects on the protein’s function . Myoglobin is a vital oxygen-binding protein in muscle tissue, and research into its interactions with various compounds can lead to advancements in the treatment of muscle-related diseases.
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)5-8-13-6-3-1-2-4-7(6)14-8/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDKXVCDKRDTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655465 | |
Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |
CAS RN |
105942-28-7 | |
Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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